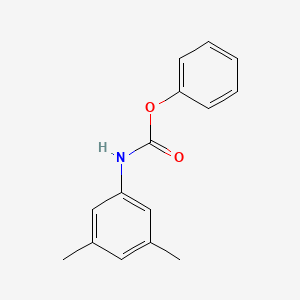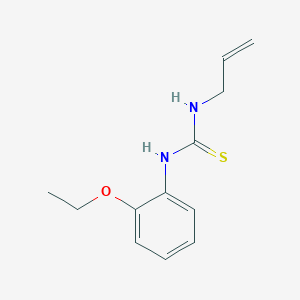![molecular formula C14H18N2O5 B11949657 Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate CAS No. 89137-40-6](/img/structure/B11949657.png)
Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate is a chemical compound with a complex structure, often used in various scientific research applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate typically involves multiple steps. One common method includes the reaction of phenylmethoxycarbonyl chloride with 3-aminopropanoic acid, followed by esterification with methanol. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and therapeutic treatments.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate include:
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- 3-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid .
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions and applications in various fields. Its versatility and potential for modification make it a valuable compound in scientific research .
Propiedades
Número CAS |
89137-40-6 |
|---|---|
Fórmula molecular |
C14H18N2O5 |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate |
InChI |
InChI=1S/C14H18N2O5/c1-20-13(18)9-16-12(17)7-8-15-14(19)21-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,19)(H,16,17) |
Clave InChI |
SRTRHRPTDAYVJN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC(=O)CCNC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




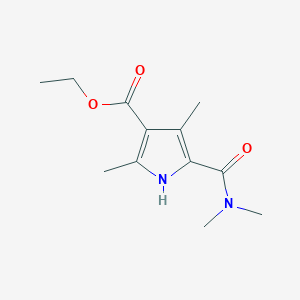
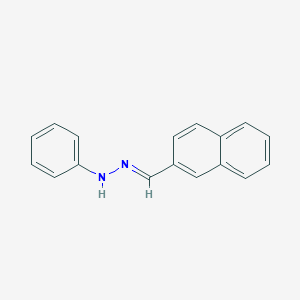
![n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline](/img/structure/B11949604.png)
![2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11949608.png)
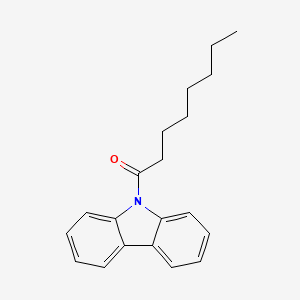

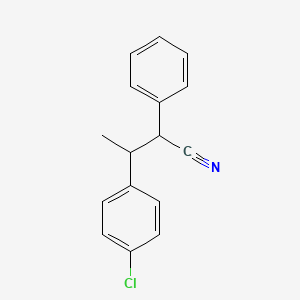
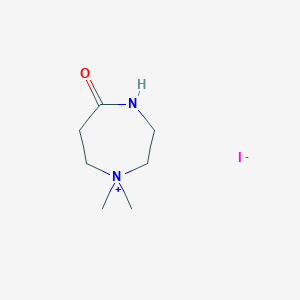
![Benzyl 3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11949644.png)
